molecular formula C26H20BrOP B14168007 p-Bromobenzoylmethylenetriphenylphosphorane CAS No. 1777-57-7

p-Bromobenzoylmethylenetriphenylphosphorane

Cat. No.: B14168007
CAS No.: 1777-57-7
M. Wt: 459.3 g/mol
InChI Key: AJLIJKVJANLXFF-UHFFFAOYSA-N
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Description

1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene is an organophosphorus compound that features a bromine atom attached to a benzene ring, which is further connected to a triphenylphosphoranylideneacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene can be synthesized through a multi-step process involving the formation of the triphenylphosphoranylideneacetyl group and its subsequent attachment to the brominated benzene ring. One common method involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for 1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include methoxy, cyano, or other substituted benzene derivatives.

    Oxidation Products: Oxidized forms of the phosphorus group.

    Coupling Products: Biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.

Scientific Research Applications

1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the triphenylphosphoranylideneacetyl group. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In coupling reactions, the phosphorus group facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

    1-Bromo-4-(triphenylphosphoranylidene)benzene: Lacks the acetyl group but shares similar reactivity.

    4-Bromo-1-(triphenylphosphoranylidene)butan-2-one: Contains a butanone group instead of the benzene ring.

    1-Bromo-4-(diphenylphosphoranylideneacetyl)benzene: Similar structure but with diphenyl instead of triphenyl groups.

Uniqueness: 1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene is unique due to the presence of both the bromine atom and the triphenylphosphoranylideneacetyl group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1777-57-7

Molecular Formula

C26H20BrOP

Molecular Weight

459.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C26H20BrOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H

InChI Key

AJLIJKVJANLXFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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